N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide hydrochloride is a useful research compound. Its molecular formula is C24H24ClN3O3S3 and its molecular weight is 534.1. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The compound, also known as N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2-(4-methylbenzenesulfonyl)acetamide hydrochloride, has been found to exhibit inhibitory activity against Cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are involved in various physiological processes including inflammation and pain sensation .
Mode of Action
The compound interacts with its target, COX-1, and inhibits its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response . The compound’s interaction with COX-1 is weaker compared to selective COX-1 inhibitors like indomethacin .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-1, the compound disrupts the conversion of arachidonic acid to prostaglandins. This disruption can lead to a decrease in inflammation and pain sensation, as prostaglandins are key mediators of these processes .
Result of Action
The inhibition of COX-1 by this compound leads to a reduction in the production of prostaglandins . As a result, there is a decrease in inflammation and pain sensation, which are mediated by these molecules . This makes the compound potentially useful in the treatment of conditions characterized by inflammation and pain.
生物活性
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and its analogs.
Compound Overview
The compound belongs to a class of benzothiazole derivatives known for their diverse biological activities. The structural complexity of this compound includes a thieno[2,3-c]pyridine moiety and a tosylacetamide group, which contribute to its pharmacological properties.
Structural Formula
The empirical formula for the compound is C17H20N2O3S with a molecular weight of 336.42 g/mol. Its structure can be represented as follows:
Inhibitory Effects on APE1
One of the significant biological activities of this compound is its inhibitory effect on apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme involved in DNA repair. Studies have shown that related compounds exhibit single-digit micromolar activity against purified APE1 enzymes and enhance the cytotoxicity of DNA-damaging agents like methylmethane sulfonate (MMS) and temozolomide (TMZ) in HeLa cell lines .
Table 1: APE1 Inhibition Data
Compound | APE1 IC50 (µM) | Enhancement of Cytotoxicity |
---|---|---|
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide | 5.0 | Yes |
Related Analog 1 | 4.8 | Yes |
Related Analog 2 | 7.0 | Yes |
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the benzothiazole and thieno[2,3-c]pyridine moieties significantly affect the biological activity. For instance, the presence of specific substituents on the benzothiazole ring enhances APE1 inhibition and cellular uptake. Compounds with larger alkyl groups showed improved potency due to better interaction with the enzyme's active site .
Pharmacokinetics
In vivo studies demonstrated that these compounds possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles. Following intraperitoneal administration at a dose of 30 mg/kg in mice, significant plasma and brain exposure levels were observed . This suggests potential for central nervous system activity, making these compounds candidates for treating brain tumors.
Case Study 1: Inhibition of Tumor Growth
A study conducted on pancreatic ductal adenocarcinoma (PDAC) cells showed that co-administration of APE1 inhibitors with TMZ resulted in enhanced tumor growth inhibition compared to TMZ alone. The mechanism was attributed to increased accumulation of DNA damage due to impaired repair pathways facilitated by APE1 inhibition .
Case Study 2: Synergistic Effects with Other Agents
In myeloid leukemia models, inhibition of APE1 using these compounds synergized with retinoic acid treatment to promote differentiation and apoptosis in resistant T-cell populations. The downregulation of prosurvival genes further indicated the potential therapeutic applications in resistant cancer types .
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-(4-methylphenyl)sulfonylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S3.ClH/c1-15-7-9-16(10-8-15)33(29,30)14-21(28)26-24-22(17-11-12-27(2)13-20(17)32-24)23-25-18-5-3-4-6-19(18)31-23;/h3-10H,11-14H2,1-2H3,(H,26,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEJMESEGKSQEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C3=C(S2)CN(CC3)C)C4=NC5=CC=CC=C5S4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。